Quinidine N-oxide
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Overview
Description
Quinidine N-oxide is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmacology. The compound’s structure includes a quinoline moiety and a bicyclic azabicyclo octane system, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinidine N-oxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azabicyclo Octane System: This can be achieved through a series of cyclization reactions, often involving the use of strong bases and heat.
Introduction of the Ethenyl Group: This step usually involves the use of vinylation reagents under controlled conditions.
Attachment of the Quinoline Moiety: This is typically done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Quinidine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Quinidine N-oxide has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential anti-malarial and anti-cancer properties.
Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Quinidine N-oxide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- **®-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(4-quinolinyl)methanol
Uniqueness
Quinidine N-oxide is unique due to its specific stereochemistry and the presence of the oxido group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-,22?/m0/s1 |
InChI Key |
WVDIZKMXQMCCAA-CNWBUJQCSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Synonyms |
quinidine-N-oxide |
Origin of Product |
United States |
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